2-(Isopropylamino)benzoic acid
Overview
Description
2-(Isopropylamino)benzoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through the Grignard reaction . This involves the preparation of the Grignard reagent from alkyl halides by treatment with magnesium metal in the presence of dry ether . The Grignard reagent is then reacted with a suitable carbonyl-containing compound .Molecular Structure Analysis
The molecular structure of 2-(Isopropylamino)benzoic acid includes a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The Grignard reaction is a key process in the chemical reactions involving 2-(Isopropylamino)benzoic acid . This reaction is a two-step process where the Grignard reagent is first prepared and then reacted with a suitable carbonyl-containing compound .Physical And Chemical Properties Analysis
2-(Isopropylamino)benzoic acid is a solid at room temperature .Scientific Research Applications
Application 1: Materials Research and Pharmaceutical Applications
- Summary of Application: Benzoic acid (BA) derivatives, including “2-(Isopropylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are studied using experimental and computational techniques to understand the structure–property relations .
- Methods of Application: The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
- Results or Outcomes: The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
Application 2: Corrosion Inhibitors
- Summary of Application: Benzoic acid derivatives are investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The study involves weight loss measurements, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis . Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
- Results or Outcomes: The inhibition efficiency of these inhibitors increased with the increase in concentration . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm .
Application 3: Chemical Synthesis
- Summary of Application: Benzoic acid derivatives are used in the formation of C(sp3)–C(sp2) bonds through double decarboxylative cross-coupling reactions .
- Methods of Application: The study involves the treatment of various aliphatic carboxylic acids and cinnamic acid derivatives in the presence of a cooperative AgNO3 and copper(0) catalytic system .
- Results or Outcomes: This method allows for the formation of C(sp3)–C(sp2) bonds, which are important in organic synthesis .
Application 4: Acid-Base Chemistry
- Summary of Application: The acidity of benzoic acid derivatives is influenced by the presence of electron-donating and electron-withdrawing groups .
- Methods of Application: The study involves the analysis of the conjugate base of benzoic acid and its stability in the presence of different substituents .
- Results or Outcomes: Electron-withdrawing groups deactivate the benzene ring to electrophilic attack and make benzoic acids more acidic. Conversely, electron-donating groups destabilize the conjugate base of benzoic acid, making the acid less acidic .
Application 5: Building Blocks in Chemical Synthesis
- Summary of Application: “2-(Isopropylamino)benzoic acid” is used as a building block in chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis pathway being pursued .
- Results or Outcomes: The outcomes of these syntheses can also vary widely, but the use of “2-(Isopropylamino)benzoic acid” as a building block can enable the synthesis of a wide range of complex organic molecules .
Application 6: Corrosion Inhibitors
- Summary of Application: Benzoic acid derivatives are investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The study involves weight loss measurements, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis . Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
- Results or Outcomes: The inhibition efficiency of these inhibitors increased with the increase in concentration . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm .
Safety And Hazards
2-(Isopropylamino)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling . Eating, drinking, or smoking when using this product is not recommended .
properties
IUPAC Name |
2-(propan-2-ylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMOWNIJUVJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481372 | |
Record name | 2-(isopropylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)benzoic acid | |
CAS RN |
50817-45-3 | |
Record name | 2-(isopropylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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